10-Ethoxydecahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano(4,3-j)-1,2-benzodioxepin
Overview
Description
. Artemisinin is a natural compound extracted from the sweet wormwood plant (Artemisia annua), which has been used in traditional Chinese medicine for centuries. Arteether is primarily used as an antimalarial agent.
Preparation Methods
Synthetic Routes and Reaction Conditions: Arteether is synthesized through the ethylation of dihydroartemisinin. The process involves the reaction of dihydroartemisinin with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the synthesis of Arteether involves large-scale reactions in controlled environments to ensure purity and yield. The process includes the use of advanced purification techniques such as column chromatography and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Arteether undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Peroxides or ozone can be used to oxidize Arteether.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Oxidation of Arteether can lead to the formation of various oxidized derivatives, including hydroxylated and carboxylated products.
Reduction: Reduction reactions typically yield dihydroartemisinin and other reduced derivatives.
Substitution: Substitution reactions can produce a range of substituted Arteether derivatives, depending on the nucleophile used.
Scientific Research Applications
Arteether is widely used in scientific research due to its potent antimalarial properties. It is particularly effective against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Arteether is also used in combination therapies to treat drug-resistant strains of malaria.
In addition to its antimalarial applications, Arteether has been studied for its potential use in other areas of medicine, including its anti-inflammatory and anticancer properties. Research is ongoing to explore its full therapeutic potential.
Mechanism of Action
Arteether exerts its antimalarial effects by generating reactive oxygen species (ROS) within the malaria parasite. These ROS cause oxidative damage to the parasite's cellular components, leading to its death. The compound targets the parasite's mitochondrial electron transport chain, disrupting its energy metabolism.
Molecular Targets and Pathways Involved:
Mitochondrial Electron Transport Chain: Arteether disrupts the electron transport chain in the parasite's mitochondria, leading to the production of ROS.
Oxidative Stress: The generation of ROS induces oxidative stress, damaging the parasite's DNA, proteins, and lipids.
Comparison with Similar Compounds
Artemisinin: The natural compound from which Arteether is derived.
Artesunate: Another semi-synthetic derivative of artemisinin.
Artemether: A closely related compound with similar antimalarial properties.
Arteether's enhanced stability and efficacy make it a valuable addition to the arsenal of antimalarial drugs.
Properties
IUPAC Name |
(1R,4S,5R,8S,9R,12R,13R)-10-ethoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O5/c1-5-18-14-11(3)13-7-6-10(2)12-8-9-16(4)20-15(19-14)17(12,13)22-21-16/h10-15H,5-9H2,1-4H3/t10-,11-,12+,13+,14?,15-,16-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYNIRQVMRLPIQ-APPDHFLQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(C2CCC(C3C24C(O1)OC(CC3)(OO4)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1[C@@H]([C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O1)O[C@@](CC3)(OO4)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501107226 | |
Record name | rel-(3R,5aS,6R,8aS,9R,12R,12aR)-10-Ethoxydecahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501107226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131175-88-7, 109716-83-8 | |
Record name | rel-(3R,5aS,6R,8aS,9R,12R,12aR)-10-Ethoxydecahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131175-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arteether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109716838 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | rel-(3R,5aS,6R,8aS,9R,12R,12aR)-10-Ethoxydecahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501107226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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